molecular formula C14H17N3O2 B7754649 N-quinazolin-4-ylleucine

N-quinazolin-4-ylleucine

Cat. No.: B7754649
M. Wt: 259.30 g/mol
InChI Key: ZXCCLHAPTDCVKL-UHFFFAOYSA-N
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Description

N-quinazolin-4-ylleucine: is a compound that belongs to the class of quinazolinone derivatives. Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. These compounds are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Scientific Research Applications

N-quinazolin-4-ylleucine and its derivatives have been investigated for several biological activities, including:

1.1 Anticancer Activity
Numerous studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. For instance, a series of quinazolinone derivatives were synthesized and tested against various human cancer cell lines, demonstrating significant antiproliferative effects. Compounds exhibited IC50 values ranging from 2.90 to 8.10 µM against MCF-7 and HCT-116 cell lines, indicating potent cytotoxicity .

1.2 Antimicrobial Properties
Research has shown that quinazoline derivatives possess antimicrobial activity against a range of pathogens. A study evaluated the antimicrobial effects of substituted quinazolinones against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria such as Staphylococcus aureus. The findings revealed that certain derivatives exhibited remarkable antimicrobial activity, suggesting their potential as therapeutic agents in treating bacterial infections .

1.3 Antituberculosis Activity
this compound has also been explored for its efficacy against Mycobacterium tuberculosis. A study reported the synthesis of quinazoline derivatives that inhibited cytochrome bd oxidase in various mycobacterial strains, suggesting a promising avenue for tuberculosis treatment .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic potential. Research indicates that modifications to the quinazoline scaffold can significantly affect biological activity:

2.1 Modifications for Enhanced Activity
Studies have demonstrated that specific substitutions on the quinazoline ring can enhance anticancer activity and selectivity towards certain cancer cell lines. For example, the introduction of different functional groups at specific positions on the quinazoline ring led to improved potency against various cancer types .

2.2 Selectivity in Targeting Receptors
Recent findings suggest that quinazoline derivatives can selectively target certain receptors involved in cancer progression, such as EGFR and VEGFR-2. This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy .

Case Studies

Several case studies illustrate the applications of this compound:

Study Focus Findings
Study 1Anticancer activitySynthesis of quinazolinone derivatives with IC50 values between 2.90–8.10 µM against MCF-7 and HCT-116 cells .
Study 2Antimicrobial propertiesEvaluation of antimicrobial activity against E. coli and S. aureus, with some compounds showing significant inhibition .
Study 3AntituberculosisDevelopment of inhibitors targeting cytochrome bd oxidase in M. tuberculosis, showing promising results in vitro .

Mechanism of Action

Biological Activity

N-quinazolin-4-ylleucine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, are known for their diverse pharmacological properties. The structural framework of quinazolines allows for modifications that can enhance their biological efficacy. Recent research has highlighted the following key areas of activity:

  • Antimicrobial Activity
  • Anticancer Activity
  • Anti-inflammatory Activity

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens. A study synthesized several quinazolinone derivatives and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. Notably, compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget BacteriaMIC (µg/mL)
3aStaphylococcus aureus2
3bEscherichia coli4
3cPseudomonas aeruginosa8

Anticancer Activity

This compound has shown promise as an anticancer agent, particularly through its interaction with key cellular pathways. The compound is believed to inhibit the epidermal growth factor receptor (EGFR), a target for many cancer therapies. Studies have reported that quinazoline derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating potent cytotoxicity .

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
QF8MCF-75.70
QB2HCT-1166.40

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. Compounds derived from quinazoline structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The mechanism involves modulation of signaling pathways related to inflammation.

Table 3: Anti-inflammatory Effects of Quinazoline Derivatives

CompoundInflammatory ModelEffect
QB2Carrageenan-induced edemaSignificant reduction in edema
QF8LPS-stimulated macrophagesDecreased TNF-alpha production

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the quinazoline ring can enhance potency and selectivity against targeted pathogens or cancer cells. For instance, substituents at the 2nd position have been shown to significantly affect antimicrobial activity, while alterations at the 4th position can enhance anticancer efficacy .

Case Studies

  • Study on Tuberculosis Treatment : Research involving N-phenethyl quinazolinones indicated their potential as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, suggesting a pathway for novel tuberculosis treatments .
  • Genotoxicity Assessment : A study evaluating genotoxic effects on breast cancer cells found that certain quinazoline derivatives interfere with G-quadruplex stabilization, impacting cell cycle dynamics without significant metabolic alterations .

Properties

IUPAC Name

4-methyl-2-(quinazolin-4-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9(2)7-12(14(18)19)17-13-10-5-3-4-6-11(10)15-8-16-13/h3-6,8-9,12H,7H2,1-2H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCCLHAPTDCVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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